![molecular formula C6H3ClS2Zn B14264009 Zinc, chlorothieno[3,2-b]thien-2-yl- CAS No. 130689-51-9](/img/structure/B14264009.png)
Zinc, chlorothieno[3,2-b]thien-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Zinc, chlorothieno[3,2-b]thien-2-yl- involves several methods. One effective method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized for various applications. The reaction conditions typically involve the use of palladium catalysts and specific reagents to achieve the desired product.
Análisis De Reacciones Químicas
Zinc, chlorothieno[3,2-b]thien-2-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like p-chloranil and reducing agents such as phosphorus trichloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of thien-2-yl compounds can lead to the formation of porphyrins, which are important in various chemical and biological processes.
Aplicaciones Científicas De Investigación
Zinc, chlorothieno[3,2-b]thien-2-yl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel optoelectronic materials . These materials have applications in organic photovoltaics, organic field-effect transistors, and organic light-emitting diodes. In biology and medicine, thiazole derivatives, including Zinc, chlorothieno[3,2-b]thien-2-yl-, have been studied for their antimicrobial, antifungal, antiviral, and anticancer properties
Mecanismo De Acción
The mechanism of action of Zinc, chlorothieno[3,2-b]thien-2-yl- involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to exhibit their effects through the delocalization of π-electrons, which enhances their aromaticity and reactivity . This compound can undergo electrophilic and nucleophilic substitutions, leading to the formation of biologically active products. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
Comparación Con Compuestos Similares
Zinc, chlorothieno[3,2-b]thien-2-yl- can be compared with other similar compounds, such as thiazoles, imidazoles, and oxazoles . These compounds share a similar heterocyclic structure but differ in their chemical properties and biological activities. For example, thiazoles are known for their antimicrobial and anticancer properties, while imidazoles are commonly used as antifungal agents. The unique structure of Zinc, chlorothieno[3,2-b]thien-2-yl- allows it to exhibit distinct properties and applications compared to other thiazole derivatives.
Propiedades
Número CAS |
130689-51-9 |
|---|---|
Fórmula molecular |
C6H3ClS2Zn |
Peso molecular |
240.1 g/mol |
Nombre IUPAC |
chlorozinc(1+);5H-thieno[3,2-b]thiophen-5-ide |
InChI |
InChI=1S/C6H3S2.ClH.Zn/c1-3-7-6-2-4-8-5(1)6;;/h1-3H;1H;/q-1;;+2/p-1 |
Clave InChI |
UUHSTXVWDYRDIN-UHFFFAOYSA-M |
SMILES canónico |
C1=CSC2=C1S[C-]=C2.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


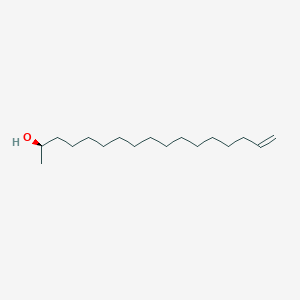
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
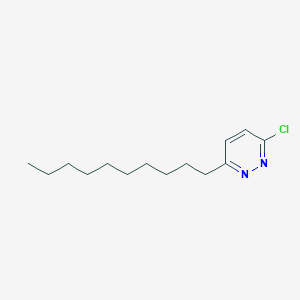
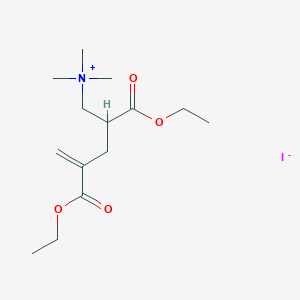
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
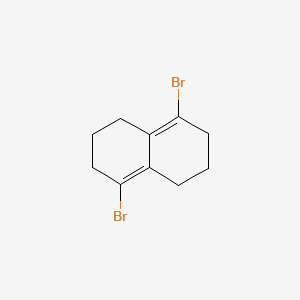
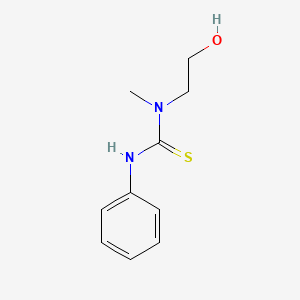
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
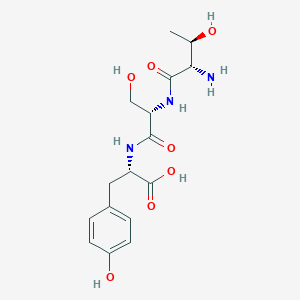

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
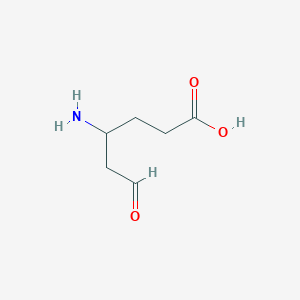
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
